![molecular formula C13H15N3O3S2 B5540508 N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B5540508.png)
N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration and subsequent reaction with diethylamine . The reaction conditions often include the use of solvents such as ethanol or dioxane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes. One such method includes the base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional solvents . This method is not only economical but also environmentally friendly, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of imaging reagents and fluorescence materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Shares a similar benzothiazole core but differs in the substituent groups.
2-(6-nitro-1,3-benzothiazol-2-ylthio)acetic acid: Another benzothiazole derivative with different functional groups.
Uniqueness
N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its specific diethylamino substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-3-15(4-2)12(17)8-20-13-14-10-6-5-9(16(18)19)7-11(10)21-13/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHJZDJQUNRGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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